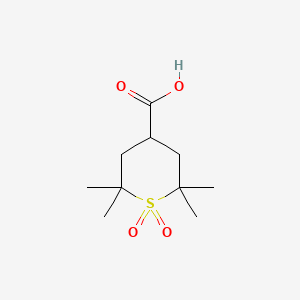
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring substituted with four methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thiane ring, which is then functionalized with methyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The dioxo and carboxylic acid groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound with a similar structure but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another similar compound with hydroxyl functionality
Uniqueness
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its specific combination of functional groups and the thiane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Biological Activity
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid (CAS Number: 2751610-22-5) is a sulfur-containing organic compound with potential biological activity. This article reviews its structural properties, biological effects, and relevant research findings.
Structural Properties
The molecular formula of 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is C7H12O4S. Its structure includes a thiane ring with dioxo groups and a carboxylic acid functional group. The compound's key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C7H12O4S |
| Molecular Weight | 188.24 g/mol |
| SMILES | C(C(C(=O)O)(C)C)S(=O)(=O)C |
| InChI | InChI=1S/C7H12O4S/c8-5-7(6(9)10)1-3-13(11,12)4-2-7/h1-4H2,(H,9,10) |
Antioxidant Properties
Research indicates that compounds similar to 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Antioxidants can neutralize free radicals and prevent cellular damage.
Cytotoxicity and Anticancer Activity
Preliminary investigations have shown that related thiane derivatives possess cytotoxic effects against various cancer cell lines. While specific data on 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is sparse, the structural similarities to other active compounds suggest potential anticancer properties.
Study on Related Compounds
A study published in Journal of Medicinal Chemistry explored the biological activity of thiane derivatives and reported promising results regarding their anticancer effects. The study highlighted that modifications in the thiane structure significantly influenced biological activity.
Pharmacological Evaluation
In pharmacological evaluations of similar sulfur-containing compounds, researchers have observed anti-inflammatory and analgesic effects. These findings support further exploration of 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid for therapeutic applications.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2)5-7(8(11)12)6-10(3,4)15(9,13)14/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
MKDBXTYIFIARBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(S1(=O)=O)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















